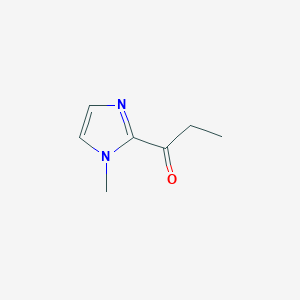

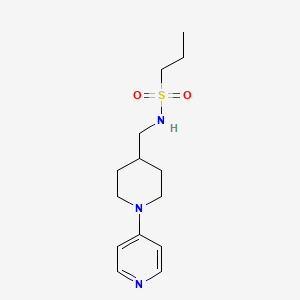

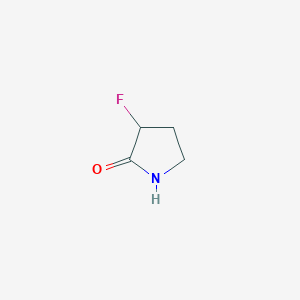

3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one”, there are related studies on the synthesis of compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety . These studies involve multi-step synthesis and physico-chemical characterization of novel compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one” are not explicitly provided in the available resources .Scientific Research Applications

Synthesis and Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. These compounds, including ones structurally related to 3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one, were found to possess antiviral activity against the tobacco mosaic virus, highlighting potential applications in antiviral research (Chen et al., 2010).

Crystal Structure and Drug Interaction Studies

The structural determination of tetrazole derivatives closely related to 3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one via X-ray crystallography provided insights into their potential interactions with biological targets. Molecular docking studies explored these molecules' orientations and interactions within the active site of the cyclooxygenase-2 enzyme, laying the groundwork for the development of COX-2 inhibitors, indicating their relevance in drug discovery and development processes (Al-Hourani et al., 2015).

Chemiluminescence in Organic Chemistry

Research into the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has demonstrated the potential of compounds like 3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one in studying base-induced chemiluminescence. These studies not only contribute to our understanding of chemiluminescent mechanisms but also open pathways for developing novel analytical and diagnostic tools (Watanabe et al., 2010).

Proton Exchange Membranes in Fuel Cell Technology

The development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes demonstrates the utility of sulfonated compounds in enhancing fuel cell technologies. These advancements in materials science, facilitated by the chemical properties of sulfonated derivatives similar to 3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one, promise improvements in energy efficiency and sustainability (Kim et al., 2008).

Environmental and Water Treatment Research

Studies on the chlorination and chloramination of benzophenone UV filters, related to the structural framework of 3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one, have elucidated the reactions of such compounds in water treatment processes. This research provides valuable insights into the environmental behavior of UV filters, informing safer water treatment practices and contributing to the understanding of disinfection by-product formation (Yang et al., 2018).

Safety And Hazards

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO5S/c1-21-12-5-2-10-8-15(16(18)22-14(10)9-12)23(19,20)13-6-3-11(17)4-7-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVYFYIIKUQNQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)sulfonyl-7-methoxychromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2466776.png)

![9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2466781.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2466783.png)

![3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2466787.png)

![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]benzonitrile](/img/structure/B2466789.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2466791.png)